molecular formula C15H21NO5 B12078649 Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Cat. No.: B12078649
M. Wt: 295.33 g/mol
InChI Key: PFOHSKVBNPUSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed reaction of formaldehyde with a suitable diol, such as neopentyl glycol.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Carbamate Formation: The final step involves the reaction of the hydroxymethylated dioxane with benzyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to an amine under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Benzyl (5-(carboxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

    Reduction: Benzyl (5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique structure.

    Polymer Science: Incorporated into polymers to modify their physical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

Medicine

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

    Cancer Research: Studied for its ability to inhibit the proliferation of cancer cells.

Industry

    Material Science: Used in the development of new materials with specific mechanical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism by which Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The dioxane ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Carbamate: Lacks the dioxane ring and hydroxymethyl group.

    Methyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

Benzyl (5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is unique due to the presence of both the dioxane ring and the benzyl carbamate moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

benzyl N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

InChI

InChI=1S/C15H21NO5/c1-14(2)20-10-15(9-17,11-21-14)16-13(18)19-8-12-6-4-3-5-7-12/h3-7,17H,8-11H2,1-2H3,(H,16,18)

InChI Key

PFOHSKVBNPUSSB-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(CO)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.